6-Methyl-3-(prop-2-en-1-yloxy)-5,6,7,8-tetrahydrocinnoline
Description
6-Methyl-3-(prop-2-en-1-yloxy)-5,6,7,8-tetrahydrocinnoline is a partially saturated cinnoline derivative featuring a bicyclic structure with two nitrogen atoms at adjacent positions. The compound is substituted with a methyl group at the 6-position and an allyloxy (prop-2-en-1-yloxy) group at the 3-position.
Properties
IUPAC Name |
6-methyl-3-prop-2-enoxy-5,6,7,8-tetrahydrocinnoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-3-6-15-12-8-10-7-9(2)4-5-11(10)13-14-12/h3,8-9H,1,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDBQVKSYJZTKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN=C(C=C2C1)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(prop-2-en-1-yloxy)-5,6,7,8-tetrahydrocinnoline typically involves the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors, such as o-nitrobenzylamines, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the Prop-2-en-1-yloxy Group: The prop-2-en-1-yloxy group can be attached through etherification reactions, where the cinnoline core is reacted with an appropriate allyl alcohol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(prop-2-en-1-yloxy)-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or other substituents replacing existing groups.
Scientific Research Applications
6-Methyl-3-(prop-2-en-1-yloxy)-5,6,7,8-tetrahydrocinnoline has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications in treating various diseases, including neurodegenerative disorders and cancers.
Industry: Used in the development of novel materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(prop-2-en-1-yloxy)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Substituent Effects: Allyloxy vs. Alkoxy Groups
The allyloxy group in the target compound contrasts with saturated alkoxy substituents in related structures. For example:
- 6-Hexyloxy-3-methylbenzene-1,2,4-tricarbonitrile (1a) : A benzene-tricarbonitrile with a hexyloxy group, yielding a white solid (76% purity) .
- 6-(2-Ethylhexyloxy)-3-methylbenzene-1,2,4-tricarbonitrile (1b) : Features a bulky 2-ethylhexyloxy group, resulting in a lower melting point (48–49°C) due to increased lipophilicity .
This reactivity could make the target compound useful as a monomer or intermediate in polymer synthesis.
Core Heterocycle Differences
The tetrahydrocinnoline core distinguishes the target compound from other bicyclic systems:
- Dihydroisoquinoline Derivatives (6d–6h): These compounds (e.g., ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate) share partial saturation but have a single nitrogen atom in their structure, altering electronic properties and biological interactions .
The tetrahydrocinnoline’s dual nitrogen atoms may enhance coordination with metal ions or improve binding affinity in pharmacological contexts compared to single-nitrogen heterocycles.
Physicochemical Properties
While direct data for the target compound are unavailable, comparisons can be inferred:
The allyloxy group likely reduces crystallinity compared to bulky alkoxy groups in 1b, while the methyl group may enhance thermal stability.
Functional Group Reactivity
- Nitrile Groups (1a, 1b) : These confer high polarity and participation in hydrogen bonding, unlike the target compound’s ether and methyl groups .
- Sulfonate Salt (): The ionic nature of sodium 2-hydroxy-3-(prop-2-en-1-yloxy)propanesulfonate contrasts with the neutral tetrahydrocinnoline, suggesting divergent applications (e.g., surfactant vs. organic intermediate) .
Research Findings and Implications
- Structural Analysis Tools : Programs like SHELX and ORTEP-3 () are critical for resolving complex heterocyclic structures, though their applicability to the target compound depends on crystallographic data .
- Chromatographic Methods: The HPLC system in , optimized for pterins, could be modified to analyze tetrahydrocinnoline derivatives if paired with appropriate detection methods .
Biological Activity
6-Methyl-3-(prop-2-en-1-yloxy)-5,6,7,8-tetrahydrocinnoline is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 217.25 g/mol
- CAS Number : 1710345-24-6
1. Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays indicated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
| PC-3 (Prostate Cancer) | 12.8 | G2/M phase arrest |
2. Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of pathogens. Studies indicate that it possesses bactericidal effects against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
3. Neuroprotective Effects
Research has suggested that this compound may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In animal models, it has been shown to reduce oxidative stress and inflammation in neuronal cells.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound inhibits key kinases involved in cell signaling pathways that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Modulation : It modulates ROS levels, contributing to its anticancer and neuroprotective effects.
- Gene Expression Regulation : The compound affects the expression of genes involved in apoptosis and cell cycle regulation.
Case Study 1: Anticancer Efficacy
In a recent study published in Cancer Letters, researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a lead for developing novel anticancer agents.
Case Study 2: Antimicrobial Activity
A study conducted by Zhang et al. evaluated the antimicrobial effects of several derivatives of tetrahydrocinnoline compounds. Among them, this compound exhibited the strongest activity against Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
